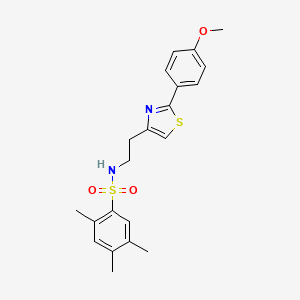
N-(2-(2-(4-metoxifenil)tiazol-4-il)etil)-2,4,5-trimetilbencensulfonamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Thiazoles are important heterocyclic compounds that exhibit a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant . The biological outcomes of thiazoles can be greatly affected by substituents on a particular position of the thiazole ring .
Molecular Structure Analysis
Thiazoles are five-membered heterocyclic compounds, which contain sulfur and nitrogen at position-1 and -3, respectively . The molecular electrostatic potential (MEP) surface of the thiazole ring indicated more negatively charged nitrogen than carbon and sulfur atoms, which are neutral .Chemical Reactions Analysis
The chemical reactions of thiazole derivatives can vary greatly depending on the substituents on the thiazole ring .Physical And Chemical Properties Analysis
The physical and chemical properties of thiazole derivatives can vary greatly depending on the substituents on the thiazole ring .Aplicaciones Científicas De Investigación
- Los tiazoles han sido investigados por su potencial como agentes antitumorales y citotóxicos. Por ejemplo, Gulsory y Guzeldemirci sintetizaron una serie de arilidenhidrazidas de ácido [6-(4-bromofenil)imidazo[2,1-b]tiazol-3-il]acético y encontraron que uno de los compuestos demostró efectos potentes contra el cáncer de próstata .
- Los derivados de tiazol han mostrado promesa como agentes antimicrobianos. Los investigadores han sintetizado derivados de tiazol 2,4-disustituidos y los han examinado para actividades antimicrobianas in vitro contra varios microorganismos, incluyendo Bacillus subtilis, Escherichia coli, Staphylococcus aureus, Candida albicans, y Aspergillus niger .
Actividad Antitumoral y Citotóxica
Propiedades Antimicrobianas
Mecanismo De Acción
Mode of Action
The interaction of our compound with its targets likely involves non-covalent interactions, such as hydrogen bonding, hydrophobic interactions, and van der Waals forces. These interactions influence the compound’s biological effects . By binding to specific sites on proteins or enzymes, it can modulate their activity, leading to downstream changes in cellular processes.
Biochemical Pathways
While specific pathways affected by this compound are not well-documented, we can speculate based on its structural features. Thiazoles often participate in redox reactions, enzyme inhibition, and signal transduction pathways. For instance, they may interfere with metabolic pathways, cell signaling, or DNA replication
Action Environment
Environmental factors significantly impact drug efficacy and stability. Factors like pH, temperature, and light exposure affect its chemical stability. Additionally, interactions with other drugs or food components can alter its effects.
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
N-[2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl]-2,4,5-trimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O3S2/c1-14-11-16(3)20(12-15(14)2)28(24,25)22-10-9-18-13-27-21(23-18)17-5-7-19(26-4)8-6-17/h5-8,11-13,22H,9-10H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCDCAPUWFAFTLE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)NCCC2=CSC(=N2)C3=CC=C(C=C3)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

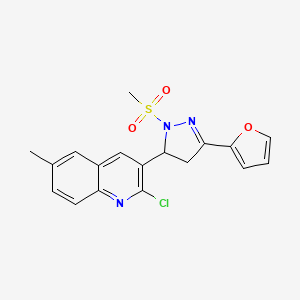

![1-(4-fluorophenyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B2511699.png)



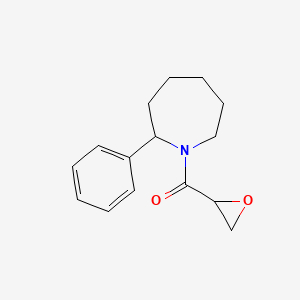
![(17E)-17-{(2E)-[(5-nitrothiophen-2-yl)methylidene]hydrazinylidene}androst-5-en-3-ol](/img/structure/B2511707.png)
![Methyl{[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]methyl}amine hydrochloride](/img/structure/B2511708.png)
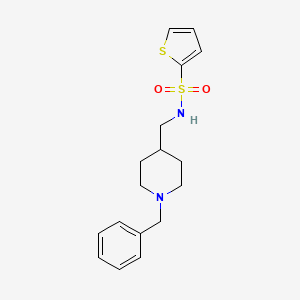
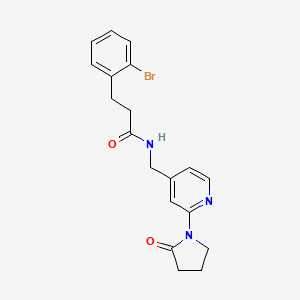
![N-(3-chloro-4-methylphenyl)-2-(4-morpholino-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide](/img/structure/B2511712.png)
![N-(Cyanomethyl)-2-[1-(3,4-dichlorophenyl)ethylsulfanyl]acetamide](/img/structure/B2511713.png)
